molecular formula C6H13Br B151944 1-Bromohexane-d13 CAS No. 130131-94-1

1-Bromohexane-d13

Cat. No.: B151944
CAS No.: 130131-94-1
M. Wt: 178.15 g/mol
InChI Key: MNDIARAMWBIKFW-UTBWLCBWSA-N
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Description

1-Bromohexane-d13, also known as Hexyl-d13 bromide, is a deuterated compound with the molecular formula CD3C(CD2)4CD2Br. It is a derivative of 1-bromohexane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromohexane-d13 can change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. Researchers have observed that this compound remains stable under specific conditions, but its effects on cellular function may vary over time . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and metabolic pathways can change with varying concentrations . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for research purposes.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for studying its activity and function within cells. Researchers use various techniques to determine the compound’s distribution and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromohexane-d13 can be synthesized through the bromination of hexane-d13. The process involves the substitution of a hydrogen atom in hexane-d13 with a bromine atom. This can be achieved using bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of deuterated hexane and brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

1-Bromohexane-d13 undergoes several types of chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The major products formed depend on the nucleophile used.

Elimination Reactions:

    Dehydrohalogenation: This reaction involves the removal of hydrogen and bromine atoms to form an alkene. Reagents such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO) are commonly used.

Addition Reactions:

    Hydrogenation: The addition of hydrogen to the double bond in hexene-d13 can regenerate this compound.

Comparison with Similar Compounds

1-Bromohexane-d13 can be compared with other deuterated bromoalkanes such as:

  • 1-Bromobutane-d9
  • 1-Bromopentane-d11
  • 1-Bromohexane

Uniqueness: The uniqueness of this compound lies in its specific chain length and the complete deuteration of the hexyl chain. This makes it particularly useful in studies requiring precise isotopic labeling and in applications where the physical properties of the compound, such as boiling point and density, are critical .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDIARAMWBIKFW-UTBWLCBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583838
Record name 1-Bromo(~2~H_13_)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130131-94-1
Record name 1-Bromo(~2~H_13_)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130131-94-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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